molecular formula C16H19NO2 B8248565 benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate

benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate

Cat. No.: B8248565
M. Wt: 257.33 g/mol
InChI Key: VSMNBEDECAGXBJ-UHFFFAOYSA-N
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Description

Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate: is a chemical compound with the molecular formula C_16H_21NO_2 It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a bicyclo[222]oct-5-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate typically involves the reaction of benzyl chloroformate with 2-bicyclo[2.2.2]oct-5-enylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas with palladium on carbon, room temperature to elevated temperatures

    Substitution: Sodium hydride in dimethylformamide, room temperature

Major Products Formed

    Oxidation: Formation of this compound derivatives with oxidized functional groups

    Reduction: Formation of reduced derivatives with hydrogenated functional groups

    Substitution: Formation of substituted this compound derivatives

Scientific Research Applications

Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclo[2.2.2]oct-5-enyl group provides a rigid framework that can influence the binding affinity and specificity of the compound. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate analogs: Compounds with similar structures but different substituents on the benzyl or bicyclo[2.2.2]oct-5-enyl groups.

    Carbamate derivatives: Compounds with carbamate functional groups attached to various organic moieties.

    Bicyclo[2.2.2]octane derivatives: Compounds with the bicyclo[2.2.2]octane framework but different functional groups.

Uniqueness

This compound is unique due to its combination of a benzyl group, a carbamate moiety, and a bicyclo[2.2.2]oct-5-enyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(19-11-13-4-2-1-3-5-13)17-15-10-12-6-8-14(15)9-7-12/h1-6,8,12,14-15H,7,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMNBEDECAGXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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